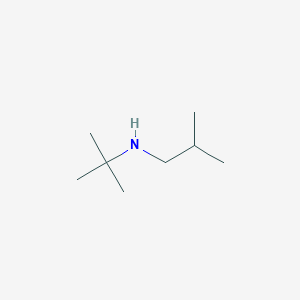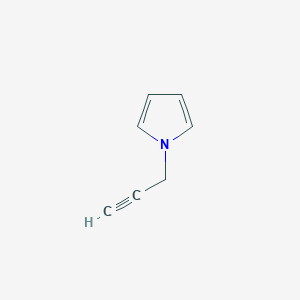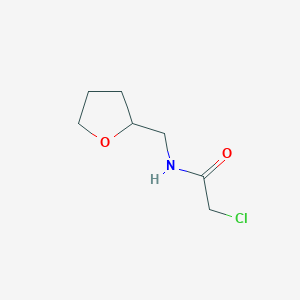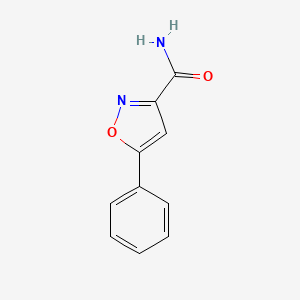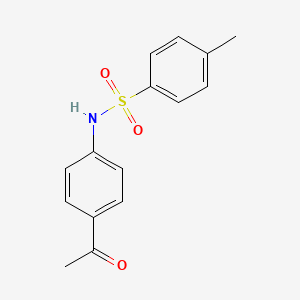
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions has been carried out . Another study demonstrated the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR, FT-IR, and UV-Vis spectroscopy . For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined by single crystal X-ray structure analysis .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, chemical reactions of N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand with three group 6B metal hexacarbonyls produced cis-M(CO)4 [1-k2P,P][ M = Cr(2), Mo(3), W(4)], respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, N-(4-acetylphenyl)methanesulfonamide has a molecular weight of 213.26 g/mol, and its molecular formula is C9H11NO3S .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: has been explored for its potential as an anticancer agent. Researchers have designed derivatives of this compound to act as antiproliferative VEGFR-2 inhibitors. These inhibitors target the VEGFR-2 catalytic pocket, crucial in tumor angiogenesis. Molecular docking studies and simulations have confirmed the effective binding of these derivatives, indicating their promise as anticancer agents .
Sensing Applications
The compound’s structural features enable its use in sensing applications. Boronic acids, which can be derived from N-(4-Acetylphenyl)-4-methylbenzenesulfonamide , interact with diols and Lewis bases, making them useful in various sensing technologies. These include homogeneous assays and heterogeneous detection systems, where they can be employed for biological labeling, protein manipulation, and therapeutic development .
Synthesis of Cyclic Imides
Cyclic imides are known for their diverse bioactivity, and N-(4-Acetylphenyl)-4-methylbenzenesulfonamide serves as a precursor in their synthesis. The Michael-type addition of aromatic alcohols to maleimide derivatives of this compound enables the efficient synthesis of cyclic imides, which have pharmacological significance .
Enzyme Inhibition Studies
Derivatives of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide have been synthesized and evaluated for their enzyme inhibition properties. These compounds have shown significant inhibitory activity against enzymes like acetylcholinesterase and butylcholinesterase, which are relevant in conditions such as Alzheimer’s disease .
Molecular Modeling and Drug Design
The compound’s derivatives are used in molecular modeling and drug design. Their crystal structures and spectroscopic characteristics are determined to facilitate the design of multitarget-directed ligands. These ligands can interact with multiple targets within the body, offering a comprehensive approach to treating complex diseases .
Antioxidant and Antibacterial Activities
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: is also involved in the synthesis of compounds with antioxidant and antibacterial activities. The strategy includes cyclization reactions that lead to derivatives with potential as antioxidants and antibacterial agents .
Wirkmechanismus
Target of Action
The primary target of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role as a molecular chaperone, promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in the cellular processes that the protein regulates .
Biochemical Pathways
Given the role of hsp 90-alpha, it can be inferred that the compound may influence pathways related to cell cycle control and signal transduction .
Result of Action
Given its target, it can be hypothesized that the compound may influence cellular processes such as cell cycle progression and signal transduction .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Zukünftige Richtungen
Future research could focus on further exploring the synthesis, properties, and potential applications of “N-(4-Acetylphenyl)-4-methylbenzenesulfonamide” and similar compounds. For instance, the one-pot synthesis method offers several advantages such as excellent yields, short reaction times, and high purity, which could be further optimized .
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-3-9-15(10-4-11)20(18,19)16-14-7-5-13(6-8-14)12(2)17/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXRFFCKWPPNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340337 | |
| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |
CAS RN |
5317-94-2 | |
| Record name | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







